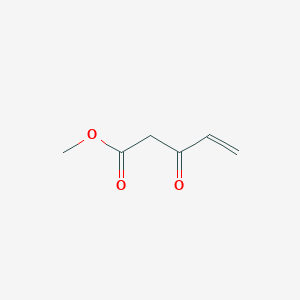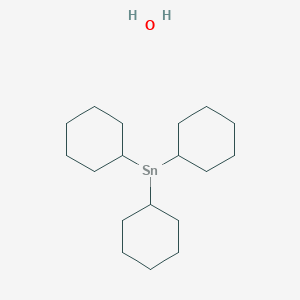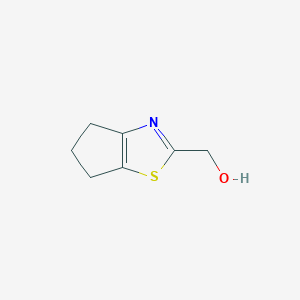
Methyl 3-oxo-4-pentenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-oxo-4-pentenoate can be synthesized through several methods. One common approach involves the base-induced condensation of acrolein and ethyl acetate, followed by oxidation with Jones reagent . Another method includes the treatment of acrolein with ethyl lithiodiazoacetate, followed by rhodium(II) acetate-mediated rearrangement of carbene intermediates . These methods typically require stringent conditions and are not always suitable for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound often involves the alkylation of the dianion of methyl acetoacetate with (iodomethyl)phenylsulfide, followed by oxidation and elimination reactions . This method provides a stable precursor that can be used to generate the desired compound in high yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-4-pentenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in substitution reactions, particularly at the keto group.
Common Reagents and Conditions
Oxidation: Jones reagent is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-oxo-4-pentenoate is widely used in scientific research due to its versatility. Some of its applications include:
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of various drugs and bioactive compounds.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-oxo-4-pentenoate involves its ability to participate in various chemical reactions due to the presence of both a keto group and an ester group. These functional groups allow the compound to act as both a nucleophile and an electrophile, enabling it to undergo a wide range of reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Methyl 3-oxo-4-pentenoate can be compared with similar compounds such as methyl trans-4-oxo-2-pentenoate and ethyl 3-oxo-4-pentenoate . These compounds share similar structures but differ in their specific functional groups and reactivity. This compound is unique due to its specific combination of a keto group and an ester group, which provides it with distinct reactivity and versatility in synthetic applications.
List of Similar Compounds
- Methyl trans-4-oxo-2-pentenoate
- Ethyl 3-oxo-4-pentenoate
- Methyl 3-methyl-4-oxopentanoate
Properties
CAS No. |
37734-05-7 |
|---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
methyl 3-oxopent-4-enoate |
InChI |
InChI=1S/C6H8O3/c1-3-5(7)4-6(8)9-2/h3H,1,4H2,2H3 |
InChI Key |
ZQUPQDCVMAQIKI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















